8-Hydroxy-2-methylquinoline-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-2-methylquinoline-7-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 8th position, a methyl group at the 2nd position, and an aldehyde group at the 7th position on the quinoline ring. It is known for its significant role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-methylquinoline-7-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 2-methylquinolin-8-ol using selenium dioxide . This reaction typically requires controlled conditions to ensure the selective formation of the aldehyde group at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The choice of reagents and conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-2-methylquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Hydroxy-2-methylquinoline-7-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-methylquinoline-7-carbaldehyde involves its ability to form complexes with metal ions due to the presence of the hydroxyl and aldehyde groups. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound can chelate metal ions, disrupting metal-dependent biological processes . Additionally, it can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species levels .
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the methyl and aldehyde groups but shares the hydroxyl group at the 8th position.
2-Methylquinoline: Lacks the hydroxyl and aldehyde groups but has a methyl group at the 2nd position.
8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde: Contains additional aldehyde groups at the 5th and 7th positions.
Uniqueness: 8-Hydroxy-2-methylquinoline-7-carbaldehyde is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and aldehyde groups allows for versatile chemical modifications and interactions with metal ions, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
8-hydroxy-2-methylquinoline-7-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-8-4-5-9(6-13)11(14)10(8)12-7/h2-6,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBSWWFAYYLUHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579262 |
Source
|
Record name | 8-Hydroxy-2-methylquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13796-76-4 |
Source
|
Record name | 8-Hydroxy-2-methylquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60579262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.